molecular formula C18H23NO3S B2539086 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide CAS No. 2097867-65-5

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide

Cat. No. B2539086
CAS RN: 2097867-65-5
M. Wt: 333.45
InChI Key: DJUWWOUIJQQUOJ-UHFFFAOYSA-N
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Description

“N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide” is a complex chemical compound with potential applications in scientific research. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Drug Development and Biological Effects Compounds with structural elements similar to N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide may have applications in drug development, given their potential biological activities. For instance, derivatives of phenylboronic acids and benzoxaboroles have shown a wide range of biological activities and are being explored for their therapeutic potential, including as antimicrobials and in cancer therapy (Adamczyk-Woźniak et al., 2009; Mazur et al., 2012). Similarly, compounds like bisphenol A (BPA), which shares phenolic structural features, have been extensively studied for their endocrine-disrupting effects, highlighting the importance of understanding the biological activities of synthetic chemicals (Ribeiro et al., 2017).

Environmental Impact and Safety Research on compounds structurally related to this compound also includes studies on their environmental fate and safety. For example, the widespread use and environmental persistence of parabens, which are structurally similar due to their ester and phenolic functional groups, have raised concerns about their potential as emerging contaminants and their effects on aquatic environments (Haman et al., 2015). These studies underscore the need for thorough environmental and health safety assessments of synthetic compounds before widespread use.

Potential Applications in Molecular Biology The synthesis and study of compounds with specific structural features, like those found in this compound, may also find applications in molecular biology. For instance, analogs of nucleobases and nucleosides incorporating heteroaryl groups (similar in concept to the thiophenyl group in the compound of interest) have been explored for their antiviral, antitumor, and antimycobacterial activities, as well as for their potential in treating neurodegenerative diseases (Ostrowski, 2022). These applications demonstrate the broad potential of structurally complex compounds in contributing to advances in medical and biological research.

Future Directions

Thiophene-based analogs, such as this compound, continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-13(2)22-16-6-4-15(5-7-16)17(20)19-12-18(3,21)10-14-8-9-23-11-14/h4-9,11,13,21H,10,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUWWOUIJQQUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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